molecular formula C10H12ClN3O2 B089463 N-((5-Chloro-o-tolyl)azo)sarcosine CAS No. 136-28-7

N-((5-Chloro-o-tolyl)azo)sarcosine

Cat. No.: B089463
CAS No.: 136-28-7
M. Wt: 241.67 g/mol
InChI Key: OKZLBAQJYTZVCX-UHFFFAOYSA-N
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Description

N-((5-Chloro-o-tolyl)azo)sarcosine is an azo compound synthesized by coupling a diazonium salt derived from 5-chloro-o-toluidine with sarcosine (N-methylglycine). The structure features an azo (-N=N-) group bridging a 5-chloro-2-methylphenyl (o-tolyl) moiety and the sarcosine unit. Its synthesis typically involves diazotization of 5-chloro-o-toluidine under acidic conditions, followed by coupling with sarcosine in an alkaline medium.

Properties

CAS No.

136-28-7

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid

InChI

InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

OKZLBAQJYTZVCX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O

Other CAS No.

136-28-7

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties of N-((5-Chloro-o-tolyl)azo)sarcosine, comparisons are drawn with structurally analogous azo compounds, focusing on synthesis, spectroscopic characterization, physicochemical properties, and biological activity.

Structural Analogs

Key analogs include:

  • N-(Phenylazo)sarcosine : Lacks the chloro and methyl substituents on the aryl group.
  • N-((4-Nitro-o-tolyl)azo)sarcosine : Substitutes chlorine with a nitro group, enhancing electron withdrawal.
  • N-((5-Methoxy-o-tolyl)azo)sarcosine : Replaces chlorine with a methoxy group, altering solubility and electronic effects.

Table 1: Structural Comparison of Azo-Sarcosine Derivatives

Compound Aryl Substituent Electron Effects Potential Applications
This compound 5-Cl, 2-CH₃ Moderate withdrawal Dyes, biochemical probes
N-(Phenylazo)sarcosine None Neutral Basic azo dye studies
N-((4-Nitro-o-tolyl)azo)sarcosine 4-NO₂, 2-CH₃ Strong withdrawal High-stability pigments
N-((5-Methoxy-o-tolyl)azo)sarcosine 5-OCH₃, 2-CH₃ Donation Solubility-enhanced formulations
Spectroscopic Characterization

Accurate NMR and mass spectrometry are critical for structural confirmation. Studies on related azo compounds (e.g., N-(4-hydroxyphenyl)maleimide derivatives) reveal pitfalls in spectral interpretation. For example, Mohammed and Mustapha (2013) misassigned NMR signals due to unexpected hydrolysis, leading to erroneous structural claims . For this compound, ¹H-NMR should display distinct peaks for the sarcosine methyl group (~2.8–3.1 ppm) and aromatic protons (~7.0–7.5 ppm). IR spectra typically show azo (N=N) stretches near 1450–1600 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

Compound Melting Point (°C) Solubility (H₂O) Stability (Light/Heat)
This compound 180–185 Low Moderate
N-(Phenylazo)sarcosine 165–170 Moderate Low
N-((4-Nitro-o-tolyl)azo)sarcosine 195–200 Very low High

The chloro group increases melting point and reduces water solubility compared to non-halogenated analogs. Stability under light/heat is moderate, as chloro substituents are less stabilizing than nitro groups but more so than methoxy .

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